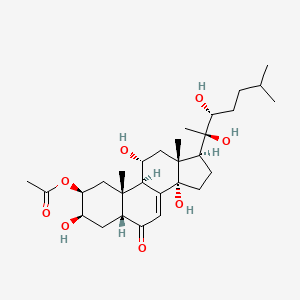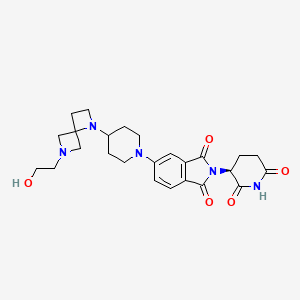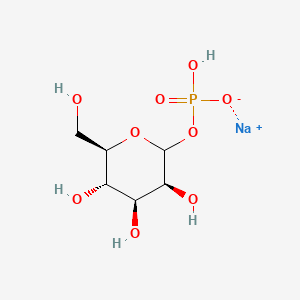![molecular formula C53H32Cl2N8RuS4 B12368214 1,10-phenanthroline;ruthenium(2+);2-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-1H-imidazo[4,5-f][1,10]phenanthroline;dichloride](/img/structure/B12368214.png)
1,10-phenanthroline;ruthenium(2+);2-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-1H-imidazo[4,5-f][1,10]phenanthroline;dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-phenanthroline;ruthenium(2+);2-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-1H-imidazo[4,5-f][1,10]phenanthroline;dichloride is a complex compound that combines the coordination chemistry of ruthenium with the structural intricacies of phenanthroline and thiophene derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of ruthenium with 1,10-phenanthroline and thiophene derivatives. The process can be summarized as follows:
Preparation of 1,10-phenanthroline Ligand: 1,10-phenanthroline is synthesized through the Skraup synthesis, which involves the condensation of o-phenylenediamine with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Synthesis of Thiophene Derivatives: The thiophene derivatives are synthesized through various methods, including the Stille coupling reaction, which involves the coupling of thiophene with organotin compounds in the presence of a palladium catalyst.
Coordination with Ruthenium: The final step involves the coordination of ruthenium with the prepared ligands. This is typically achieved by reacting ruthenium trichloride with the ligands in a suitable solvent such as ethanol or acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly involving the thiophene moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene rings. Halogenation and nitration are common substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated and nitrated thiophenes.
Aplicaciones Científicas De Investigación
Chemistry
Photocatalysis: The compound is used as a photocatalyst in various organic transformations, including oxidation and reduction reactions.
Electrochemistry: It is employed in the development of electrochemical sensors and devices due to its redox properties.
Biology
DNA Binding: The compound has been studied for its ability to bind to DNA, making it a potential candidate for use in molecular biology and genetics research.
Antimicrobial Activity: It exhibits antimicrobial properties, which could be harnessed for the development of new antimicrobial agents.
Medicine
Cancer Therapy: The compound’s ability to generate reactive oxygen species upon light irradiation makes it a potential candidate for photodynamic therapy in cancer treatment.
Industry
Materials Science: The compound is used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The compound exerts its effects through various mechanisms, depending on the application:
Photocatalysis: Upon light irradiation, the compound undergoes photoexcitation, leading to the generation of reactive oxygen species that facilitate oxidation and reduction reactions.
DNA Binding: The compound intercalates between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes.
Antimicrobial Activity: The compound interacts with microbial cell membranes, leading to cell lysis and death.
Comparación Con Compuestos Similares
Similar Compounds
Dichlorotris(1,10-phenanthroline)ruthenium(II): Similar in structure but lacks the thiophene derivatives.
Bis(2,2′-bipyridine)ruthenium(II) complexes: Similar coordination chemistry but with bipyridine ligands instead of phenanthroline and thiophene derivatives.
Uniqueness
The presence of multiple thiophene rings in the compound enhances its electronic properties, making it more effective in applications such as photocatalysis and materials science. Additionally, the combination of phenanthroline and thiophene derivatives provides unique structural features that contribute to its versatility in various scientific research applications.
Propiedades
Fórmula molecular |
C53H32Cl2N8RuS4 |
|---|---|
Peso molecular |
1081.1 g/mol |
Nombre IUPAC |
1,10-phenanthroline;ruthenium(2+);2-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-1H-imidazo[4,5-f][1,10]phenanthroline;dichloride |
InChI |
InChI=1S/C29H16N4S4.2C12H8N2.2ClH.Ru/c1-4-16-25(30-13-1)26-17(5-2-14-31-26)28-27(16)32-29(33-28)24-12-11-23(37-24)22-10-9-21(36-22)20-8-7-19(35-20)18-6-3-15-34-18;2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-15H,(H,32,33);2*1-8H;2*1H;/q;;;;;+2/p-2 |
Clave InChI |
WBLAWGDDVHKNNI-UHFFFAOYSA-L |
SMILES canónico |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C3C(=C4C=CC=NC4=C2N=C1)N=C(N3)C5=CC=C(S5)C6=CC=C(S6)C7=CC=C(S7)C8=CC=CS8.[Cl-].[Cl-].[Ru+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



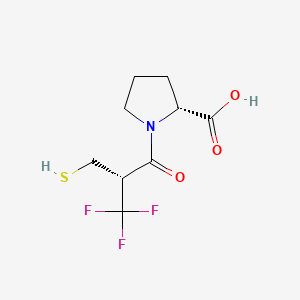

![6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-2-thione](/img/structure/B12368149.png)
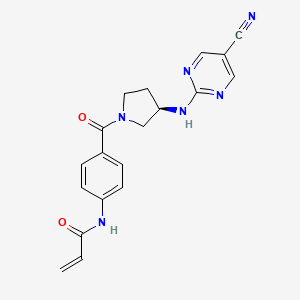



![1-(3-Methoxyphenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B12368188.png)

